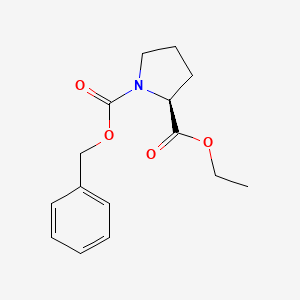![molecular formula C6H8ClNS B11775860 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound is known for its unique structural properties, which make it a valuable building block in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrrole precursor with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, such as anticancer agents and inhibitors of specific enzymes .
Industry: In the industrial sector, this compound is used in the development of new materials, including organic semiconductors and photovoltaic materials .
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of small ubiquitin-like modifier (SUMO) family of proteins, which are involved in various cellular processes, including the regulation of gene expression and protein stability . By inhibiting these proteins, the compound can modulate cellular pathways and exert its biological effects.
Comparaison Avec Des Composés Similaires
Thieno[3,4-c]pyrrole-4,6-dione: Known for its use in photovoltaic materials.
Dithieno[3,2-b2′,3′-d]pyrrole: Used in organic solar cells and hybrid solar cell applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their potential biological activities.
Uniqueness: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride stands out due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry. Its ability to inhibit SUMO proteins further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C6H8ClNS |
|---|---|
Poids moléculaire |
161.65 g/mol |
Nom IUPAC |
5,6-dihydro-4H-thieno[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H |
Clé InChI |
KREVWSYVKHGBMB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)SC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


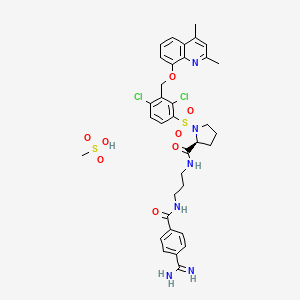
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)
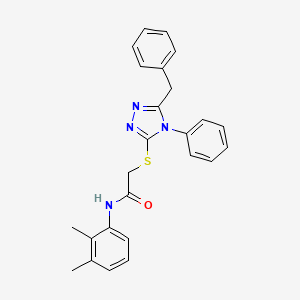

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
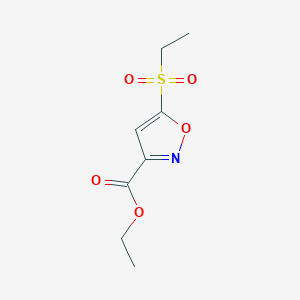
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
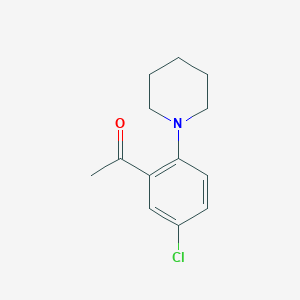
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)


